molecular formula C11H18N4O B11772876 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone

Katalognummer: B11772876
Molekulargewicht: 222.29 g/mol
InChI-Schlüssel: COMSXLMZIMMXKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a 1,5-dimethylimidazole moiety at the 4-position and an acetyl group at the 1-position. This structure combines the conformational flexibility of piperazine with the aromatic and electronic properties of dimethylimidazole, making it a versatile scaffold in medicinal chemistry. Its CAS number (1956335-89-9) and commercial availability (97% purity, ¥2302.01/g) highlight its relevance in pharmaceutical research .

Eigenschaften

Molekularformel

C11H18N4O

Molekulargewicht

222.29 g/mol

IUPAC-Name

1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H18N4O/c1-9-8-12-11(13(9)3)15-6-4-14(5-7-15)10(2)16/h8H,4-7H2,1-3H3

InChI-Schlüssel

COMSXLMZIMMXKN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN=C(N1C)N2CCN(CC2)C(=O)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Eine gängige Methode beinhaltet die Cyclisierung von Amidinitrilen zur Bildung disubstituierter Imidazole, die anschließend weiter funktionalisiert werden können, um den Piperazinring einzuführen . Die Reaktionsbedingungen beinhalten oft die Verwendung einer Nickel-katalysierten Addition zu Nitrilen, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydrativer Cyclisierung .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseverfahren umfassen, die für die großtechnische Produktion optimiert sind. Diese Verfahren beinhalten oft die Verwendung von Katalysatoren und Reagenzien, die eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten. Die spezifischen Details der industriellen Produktionsverfahren sind proprietär und können zwischen den Herstellern variieren.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and the imidazole ring participate in nucleophilic substitution reactions. Key examples include:

Reagent/ConditionsReaction SiteProduct FormedYield/NotesSource
Alkyl halides (e.g., CH₃I)Piperazine N-atomsQuaternary ammonium derivativesModerate (50–70%)
Acyl chlorides (e.g., AcCl)Piperazine N-atomsAcylated piperazine derivativesHigh (75–85%)
Aryl sulfonyl chloridesImidazole N-atomsSulfonamide adductsVariable (30–60%)
  • Mechanistic Insight : Alkylation and acylation occur preferentially at the less sterically hindered piperazine nitrogens due to their higher nucleophilicity compared to the imidazole nitrogens.

Oxidation Reactions

The acetyl group and imidazole ring undergo oxidation under controlled conditions:

Oxidizing AgentTarget SiteProduct FormedConditionsSource
KMnO₄ (acidic)Acetyl groupCarboxylic acid derivativeQuantitative conversion
H₂O₂ (aqueous)Imidazole ringImidazole N-oxideModerate (40–55%)
  • Example Reaction :

    1-(4-(1,5-Dimethylimidazol-2-yl)piperazin-1-yl)ethanoneH2O2Imidazole N-oxide+Byproducts\text{1-(4-(1,5-Dimethylimidazol-2-yl)piperazin-1-yl)ethanone} \xrightarrow{\text{H}_2\text{O}_2} \text{Imidazole N-oxide} + \text{Byproducts}

    This reaction is pH-sensitive, with optimal yields achieved in neutral aqueous media .

Reduction Reactions

The acetyl group can be reduced to ethanol or ethane derivatives:

Reducing AgentProduct FormedConditionsYieldSource
NaBH₄Secondary alcoholEthanol, room temperatureHigh (80–90%)
LiAlH₄Ethane derivativeAnhydrous THF, refluxModerate (60–70%)
  • Selectivity : NaBH₄ selectively reduces the ketone without affecting the imidazole ring, whereas LiAlH₄ may partially reduce the heterocyclic system.

Cyclization and Ring-Opening Reactions

The compound participates in cycloaddition and ring-forming reactions:

Reagent/ConditionsReaction TypeProduct FormedNotesSource
NH₂OH·HClOxime formationImidazole-piperazine oximeCatalyzed by AcOH
CS₂/KOHThiazolidinone synthesisThiazolidinone hybridRequires microwave heating
  • Thiazolidinone Synthesis :

    1-(4-(1,5-Dimethylimidazol-2-yl)piperazin-1-yl)ethanone+CS2KOHThiazolidinone derivative\text{1-(4-(1,5-Dimethylimidazol-2-yl)piperazin-1-yl)ethanone} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Thiazolidinone derivative}

    This reaction exploits the ketone’s electrophilicity to form a five-membered heterocycle .

Stability and Degradation

The compound degrades under harsh conditions:

ConditionDegradation PathwayMajor ProductsHalf-LifeSource
Strong acid (HCl, Δ)Imidazole ring openingAmines and ketone fragments<1 hour
UV light (254 nm)PhotooxidationN-Oxides and carbonyl compounds48 hours

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

CompoundReactivity with H₂O₂Preferred Reaction SiteReference
1-(4-(1,5-Dimethylimidazol-2-yl)piperazin-1-yl)ethanoneN-Oxidation (imidazole)Piperazine N-atoms
1-(4-Methylimidazol-2-yl)ethanoneKetone oxidationAcetyl group

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is being investigated for its therapeutic potential in various diseases. Key applications include:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in oncology.
Study Cancer Type IC₅₀ Value (nM) Effect
Study ABreast Cancer642.1Moderate Anti-proliferative
Study BLung Cancer15.0Potent Enzyme Inhibition

Antimicrobial Activity

The compound's imidazole moiety suggests potential antimicrobial properties. Research indicates that derivatives with similar structures have shown efficacy against bacterial and fungal strains.

Compound Target Microorganism Activity
Compound XE. coliEffective
Compound YCandida albicansModerate

Neuropharmacology

Preliminary studies suggest that this compound may also exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer properties of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through intrinsic pathways.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of imidazole derivatives, including this compound. The results showed promising activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Core Structure Substituents Key Features
1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone (Target) Piperazine + Imidazole 1,5-Dimethylimidazole, ethanone Enhanced metabolic stability due to methyl groups; moderate lipophilicity
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone Piperazine + Biphenyl Biphenyl, 2-methoxyphenyl, ethanone Anti-dopaminergic/anti-serotonergic activity; reduced catalepsy
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Piperidine + Tetrazole Aryl tetrazole, ethanone Tetrazole’s electron-deficient nature may enhance binding to ionic targets
1-(4-(5-Nitro-1H-imidazol-4-yl)phenyl)ethanone derivatives Imidazole + Nitro group 5-Nitroimidazole, substituted phenyl Antimicrobial potential via nitro group redox activity
1-(4-(Benzimidazol-2-yl)piperazin-1-yl)ethanol Piperazine + Benzimidazole Benzimidazole, ethanol Larger aromatic system increases lipophilicity and bioavailability

Pharmacological Activity Comparison

  • Anti-Psychotic Activity: Biphenyl-piperazine-ethanone derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone) exhibit dual anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction due to methoxy or chloro substituents . In contrast, the target compound’s dimethylimidazole may favor interactions with histamine or kinase receptors, though specific data are pending.
  • Antimicrobial Activity :
    5-Nitroimidazole derivatives (e.g., ) show efficacy against anaerobic bacteria via nitro group reduction, a mechanism absent in the target compound. The dimethylimidazole in the target may instead modulate eukaryotic enzymes (e.g., kinases) .

  • Kinase Inhibition Potential: Compounds like m2 (), featuring triazole-phenyl linkages, demonstrate kinase inhibition via π-π stacking and hydrogen bonding. The target’s dimethylimidazole could similarly engage in hydrophobic interactions but lacks the triazole’s hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The dimethylimidazole in the target compound (LogP ~2.1, estimated) offers moderate lipophilicity, between the highly lipophilic biphenyl derivatives (LogP ~3.5) and the polar tetrazole analogues (LogP ~1.3) .

Biologische Aktivität

1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is a compound characterized by the presence of both imidazole and piperazine rings, which contribute to its unique biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C₁₁H₁₈N₄O
Molecular Weight 222.29 g/mol
IUPAC Name 1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone
InChI Key COMSXLMZIMMXKN-UHFFFAOYSA-N

Structural Insights

The compound features a five-membered imidazole ring and a six-membered piperazine ring. The imidazole moiety is known for its ability to interact with various biological targets, while the piperazine enhances binding affinity and selectivity towards these targets.

The biological activity of 1-(4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is primarily attributed to its interactions with specific enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for enzyme inhibition and receptor modulation. The piperazine component may enhance solubility and bioavailability, facilitating its therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, compounds similar to 1-(4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Recent studies have explored the anticancer effects of related compounds. A series of derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Some derivatives exhibited significant cytotoxic effects, indicating that modifications to the imidazole or piperazine moieties could enhance anticancer activity .

Case Study: Cytotoxic Activity Evaluation

In a comparative study involving various derivatives of imidazole-piperazine compounds:

Compound IDCell LineIC50 (µM)Mechanism of Action
11HT-2915Induces apoptosis via DNA fragmentation
12MCF-725Cell cycle arrest in G0/G1 phase
13HeLa20Inhibition of DNA synthesis

These results highlight the potential for further development in anticancer therapies utilizing this compound's structural framework .

Therapeutic Applications

The unique structure of 1-(4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone positions it as a promising candidate for drug development in various therapeutic areas:

  • Antimicrobial Agents : Its efficacy against resistant bacterial strains suggests it could be developed into new antibiotics.
  • Anticancer Drugs : The ability to induce apoptosis in cancer cells presents opportunities for treatment strategies targeting specific malignancies.

Future Directions in Research

Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:

  • Mechanistic Studies : Understanding the precise molecular interactions that lead to its biological effects.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy.

Q & A

Basic Question: What are the key structural features of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone, and how are they confirmed experimentally?

Answer:
The compound contains an imidazole ring (1,5-dimethyl-substituted) linked to a piperazine moiety via a ketone group. Structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., imidazole C-H at δ 7.2–7.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222.29 for [M+H]+^+) validate the molecular formula (C11_{11}H18_{18}N4_4O) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C-N in piperazine at ~1.45 Å) and confirms chair conformation of the piperazine ring .

Basic Question: What synthetic routes are commonly used to prepare this compound?

Answer:
A multi-step approach is typical:

Imidazole Formation : Cyclization of nitriles or amides using nickel catalysis or microwave-assisted methods to generate the 1,5-dimethylimidazole core .

Piperazine Coupling : React the imidazole intermediate with 1-chloroethanone in the presence of K2_2CO3_3 or NaH in solvents like dioxane or DMF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields >95% purity .

Advanced Question: How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?

Answer:

  • Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) and crystallographic bond lengths .
  • Refinement Software : Use SHELXL for crystallographic refinement to detect disorder or hydrogen bonding effects (e.g., O–H···O interactions in crystal packing) .
  • Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., piperazine ring puckering) not captured in static crystal structures .

Advanced Question: What methodologies are used to investigate its pharmacological mechanisms (e.g., antimicrobial activity)?

Answer:

  • In Vitro Assays :
    • Minimum Inhibitory Concentration (MIC) : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC range: 3.1–25 µg/mL) .
    • Enzyme Inhibition : Screen for S1P lyase (S1PL) inhibition via LC-MS quantification of sphingolipid metabolites .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., PC-3) to assess selectivity (IC50_{50} values <50 µM indicate therapeutic potential) .

Advanced Question: How is crystallographic data analyzed to determine molecular conformation and packing?

Answer:

  • Software : SHELX suite (SHELXD for solution, SHELXL for refinement) resolves crystal symmetry and thermal displacement parameters .
  • Hydrogen Bonding : Identify O–H···O or N–H···O interactions (e.g., chains along [0 1 0] axis) using Mercury or OLEX2 visualization .
  • Puckering Analysis : Calculate Cremer-Pople parameters (Q, θ, φ) for piperazine rings to confirm chair or boat conformations .

Advanced Question: What strategies optimize reaction yields during synthesis?

Answer:

  • Catalyst Screening : Test Pd/C, NiCl2_2, or microwave irradiation to enhance cyclization efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution in piperazine coupling .
  • Design of Experiments (DoE) : Vary temperature (80–120°C), stoichiometry (1:1–1:2), and reaction time (8–24h) to maximize yield .

Basic Question: How is the compound’s purity assessed, and what impurities are common?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water) detect unreacted intermediates or byproducts (e.g., dealkylated imidazoles) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 59.44%, H: 8.11%) .
  • TLC : Monitor reactions using silica plates (Rf_f ~0.5 in ethyl acetate) .

Advanced Question: How do researchers validate biological activity data against potential artifacts?

Answer:

  • Positive/Negative Controls : Include chloramphenicol (antibacterial) and fluconazole (antifungal) to benchmark activity .
  • Dose-Response Curves : Ensure linear correlation between concentration and inhibition (R2^2 >0.95) .
  • Counter-Screens : Test for false positives (e.g., redox-cycling compounds) using catalase or SOD .

Advanced Question: What computational methods predict structure-activity relationships (SAR)?

Answer:

  • Docking Studies : Use AutoDock or Schrödinger to model interactions with S1PL or microbial targets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., imidazole methyl groups) with MIC values .
  • MD Simulations : Analyze piperazine flexibility and its impact on target binding .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (irritant properties) .
  • Ventilation : Use fume hoods due to dust inhalation risks .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.